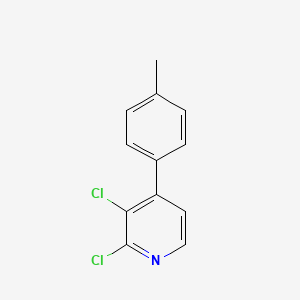

2,3-dichloro-4-p-tolylpyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

917969-24-5 |

|---|---|

Molecular Formula |

C12H9Cl2N |

Molecular Weight |

238.11 g/mol |

IUPAC Name |

2,3-dichloro-4-(4-methylphenyl)pyridine |

InChI |

InChI=1S/C12H9Cl2N/c1-8-2-4-9(5-3-8)10-6-7-15-12(14)11(10)13/h2-7H,1H3 |

InChI Key |

LXVWCMGHNYBIJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dichloro 4 P Tolylpyridine and Its Precursors

De Novo Synthetic Routes to the 2,3-Dichloro-4-p-tolylpyridine Framework

De novo synthesis, or the construction of the pyridine (B92270) ring from acyclic precursors, offers a direct route to the core structure. These methods often involve condensation or cycloaddition reactions designed to build the heterocyclic system.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. bohrium.com The Hantzsch pyridine synthesis, one of the earliest described MCRs, involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia. wikipedia.orgtaylorfrancis.com This reaction initially produces a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org While powerful, the classical Hantzsch synthesis has drawbacks such as long reaction times and harsh conditions, though modern variations using microwave heating or ultrasonic irradiation have improved yields and reaction times. wikipedia.orgacsgcipr.org

Another significant approach is the transition metal-catalyzed [2+2+2] cycloaddition, which constructs the pyridine ring by combining two alkyne molecules and a nitrile. nih.govyoutube.com This method is valued for its ability to control the substitution pattern on the resulting pyridine. nih.gov Inverse-electron-demand Diels-Alder reactions provide a further route, where an electron-poor diene system, such as a 1,2,4-triazine, reacts with an alkene or alkyne. The initial cycloadduct then expels a small molecule (like N₂) to form the aromatic pyridine ring. acsgcipr.orgbaranlab.org

Table 1: Comparison of De Novo Pyridine Synthesis Methods

| Method | Reactants | Key Features | Common Byproducts |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-keto ester (2 eq.), Ammonia | Forms a dihydropyridine intermediate; requires oxidation. wikipedia.org | Water acsgcipr.org |

| [2+2+2] Cycloaddition | Alkyne (2 eq.), Nitrile | Transition-metal catalyzed; good control of regiochemistry. nih.gov | None |

| Diels-Alder Reaction | Heterocyclic azadiene, Alkene/Alkyne | Inverse-electron-demand; extrusion of a small molecule. acsgcipr.org | N₂, RCN, CO₂ acsgcipr.org |

Once the pyridine core is formed, or during its synthesis, the specific placement of substituents is critical. The regioselective introduction of chlorine atoms can be challenging. A potential precursor for this compound is 2,3-dichloropyridine (B146566) itself, which can be synthesized from materials like 2,3,6-trichloropyridine through a sequence of saponification and dechlorination reactions. google.com Another related intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine, is a known herbicide intermediate, indicating that methods for producing 2,3-dichlorinated pyridines are established. sigmaaldrich.comgoogle.com

Directing groups can be employed to control the position of incoming substituents. For instance, a pre-existing group on the pyridine ring can direct chlorination to a specific position. Recent advances have utilized palladaelectro-catalysis for the regioselective C-H chlorination of aryl-substituted pyridines, offering a modern approach to installing chloro groups with high precision. diva-portal.orgchemrxiv.org The introduction of the p-tolyl group can be achieved by reacting a pyridinium salt with an appropriate organometallic reagent, which shows a high degree of regioselectivity for the 4-position. lookchem.com

Palladium-Catalyzed Cross-Coupling Strategies for this compound Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, particularly between aryl and heteroaryl systems. cdnsciencepub.com The Suzuki-Miyaura reaction is a premier method for this transformation. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating C(sp²)–C(sp²) bonds, making it ideal for synthesizing 4-arylpyridines. cdnsciencepub.comresearchgate.net This reaction typically involves the coupling of a halo-pyridine with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, a plausible strategy would involve the coupling of a 2,3,4-trichloropyridine (B1368115) with p-tolylboronic acid, where the coupling selectively occurs at the 4-position.

The choice of catalyst, ligands, and reaction conditions is crucial for success, especially when dealing with nitrogen-containing heterocycles which can inhibit the catalyst. organic-chemistry.org Highly active and stable palladium-phosphine catalysts have been developed that are effective for coupling challenging heterocyclic substrates, including those with basic amine groups. organic-chemistry.org

To enhance the sustainability and practicality of the Suzuki-Miyaura reaction, significant research has focused on developing ligand-free systems and using environmentally benign solvents like water. researchgate.net Protocols have been established for ligand-free, palladium-catalyzed Suzuki reactions of aryl halides in aqueous media, sometimes at room temperature. nih.govrsc.org These methods often use a simple palladium salt, such as Pd(OAc)₂ or PdCl₂, and can proceed efficiently in air. researchgate.netrsc.org The use of aqueous isopropanol or aqueous DMF as the solvent system has proven effective for the coupling of 2-halogenated pyridines. researchgate.netrsc.org These ligand-free approaches simplify the reaction setup and purification process, making them attractive for large-scale synthesis. researchgate.net

Optimizing the Suzuki-Miyaura reaction is key to achieving high yields and selectivity. Factors such as the palladium source, base, solvent, and temperature must be carefully considered. mdpi.comresearchgate.net For dichloropyridine substrates, nickel-based catalysts have also been explored to achieve selective monoarylation. nih.gov

Studies have systematically investigated the influence of different bases (e.g., K₃PO₄, K₂CO₃) and solvents (e.g., 1,4-dioxane, toluene) on the reaction outcome. nih.govmdpi.com For example, a combination of Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in 1,4-dioxane has been shown to be effective for the arylation of dichloropyrimidines, a related heterocyclic system. mdpi.comresearchgate.net The catalyst loading and temperature are also critical parameters; machine learning and deep learning models are now being employed to predict optimal reaction conditions and accelerate the optimization process. chemistryviews.orgrsc.org

Table 2: Optimization Parameters for Suzuki-Miyaura Coupling of Halopyridines

| Parameter | Common Options | Effect on Reaction |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C | Affects activity, stability, and selectivity. nih.govmdpi.com |

| Ligand | Phosphines (e.g., PPh₃, dppf) | Can enhance catalyst performance; ligand-free options exist. cdnsciencepub.comresearchgate.netorgsyn.org |

| Base | K₃PO₄, K₂CO₃, Na₂CO₃ | Essential for the catalytic cycle; choice impacts yield. rsc.orgmdpi.com |

| Solvent | Toluene, Dioxane, Aqueous mixtures (e.g., H₂O/DMF) | Influences solubility, reaction rate, and sustainability. rsc.orgmdpi.com |

| Temperature | Room Temperature to >100 °C | Affects reaction kinetics and catalyst stability. cdnsciencepub.comrsc.org |

Derivatization from Known Pyridine Intermediates

Halogenation Reactions on Pyridine Nuclei to Form Dichloro-Substituted Pyridines

The synthesis of dichloro-substituted pyridines often begins with the selective halogenation of a pyridine nucleus. However, the electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution (EAS), which typically requires harsh conditions and often results in a mixture of regioisomers, favoring substitution at the 3-position. nih.govchemrxiv.org

Modern synthetic methods have been developed to achieve greater regioselectivity.

4-Position Halogenation : Strategies to functionalize the 4-position often involve activating the pyridine ring. One approach is the formation of a pyridine N-oxide, which can then undergo nitration at the 4-position, followed by displacement of the nitro group. nih.gov A more recent innovation involves the use of specially designed phosphine reagents that are installed at the 4-position as phosphonium salts and subsequently displaced by a halide nucleophile. acs.orgresearchgate.net

3-Position Halogenation : For selective halogenation at the 3-position, a method involving the transformation of pyridines into reactive Zincke imine intermediates has been developed, which then undergo regioselective halogenation under mild conditions. chemrxiv.orgthieme-connect.com

Synthesis from Polychlorinated Precursors : A practical route to 2,3-dichloro-substituted pyridines can involve starting with more heavily halogenated pyridines. For instance, a patented method describes the synthesis of 2,3-dichloropyridine from 2,3,6-trichloropyridine through a sequence of saponification, dechlorination, and subsequent chlorination steps. google.com This highlights a common industrial strategy of building complexity from readily available, highly substituted starting materials.

Coupling Reactions Involving Halogenated Pyridine Precursors (e.g., 2,3-dichloro-4-iodopyridine)

A highly effective and regioselective strategy to synthesize this compound involves the use of a trihalogenated pyridine precursor where the halogen at the 4-position is more reactive than the chlorine atoms at the 2- and 3-positions. A prime candidate for such a precursor is 2,3-dichloro-4-iodopyridine.

The synthesis of multi-halogenated pyridine intermediates is well-established. For example, 2,6-dichloro-4-iodopyridine can be prepared on a multigram scale from chelidamic acid in four steps. acs.org Similarly, 2,3,5,6-tetrachloro-4-iodopyridine is synthesized in a single step from pentachloropyridine and sodium iodide. orgchemres.org While a direct synthesis for 2,3-dichloro-4-iodopyridine is not prominently detailed, its preparation can be envisioned from precursors like 2,3-dichloro-4-aminopyridine via a Sandmeyer-type diazotization reaction with potassium iodide. acs.orgchempanda.com The synthesis of the related 2-chloro-3-iodopyridin-4-amine from 2-chloro-4-aminopyridine has been documented, lending credence to this approach. chemicalbook.com

Once 2,3-dichloro-4-iodopyridine is obtained, the final p-tolyl group can be introduced selectively via a palladium-catalyzed cross-coupling reaction. The carbon-iodine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more stable carbon-chlorine bonds. This difference in reactivity allows for a highly selective coupling at the 4-position.

This selective coupling can be achieved using various organometallic reagents, including:

Suzuki Coupling : with p-tolylboronic acid.

Stille Coupling : with (p-tolyl)tributylstannane.

Negishi Coupling : with p-tolylzinc chloride.

The reaction conditions would be similar to those used in other pyridine couplings, employing a palladium catalyst, a suitable ligand, and a base, leading to the formation of this compound in high yield.

Table 2: Representative Cross-Coupling Reactions on Dihalopyridines

This table presents examples of selective couplings on dichloropyridines, demonstrating the principle of using differential halogen reactivity.

| Precursor | Coupling Partner | Catalyst System | Product | Key Feature | Ref |

|---|---|---|---|---|---|

| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | 4-Chloro-N-phenylpyridin-2-amine | Highly regioselective Buchwald-Hartwig amination at the more reactive C-2 position. | researchgate.net |

| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / IPr | 2-Chloro-4-phenylpyridine | Ligand-controlled selective Suzuki coupling at the C-4 position. | nih.gov |

Spectroscopic and Structural Elucidation of 2,3 Dichloro 4 P Tolylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound such as 2,3-dichloro-4-p-tolylpyridine, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of its proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis and Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the p-tolyl group. The protons on the tolyl ring, being in a para-substituted pattern, will likely appear as two distinct doublets in the aromatic region of the spectrum, a characteristic AA'BB' system. The integration of these signals would correspond to two protons each. The methyl group protons of the tolyl substituent would present as a singlet, typically in the upfield region of the aromatic spectrum, with an integration value of three protons. The pyridine ring has two remaining protons, and their chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom, as well as the anisotropic effect of the tolyl ring.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Hypothetical Data | ||||

| δ 8.50 | d | 5.0 | 1H | Pyridine-H6 |

| δ 7.40 | d | 5.0 | 1H | Pyridine-H5 |

| δ 7.30 | d | 8.0 | 2H | Tolyl-H (ortho) |

| δ 7.15 | d | 8.0 | 2H | Tolyl-H (meta) |

| δ 2.40 | s | - | 3H | Tolyl-CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis and Assignment

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the case of this compound, one would expect to see signals for each unique carbon atom. The pyridine ring contains five carbon atoms, and the p-tolyl group has seven, for a total of twelve. However, due to symmetry in the p-tolyl group, some carbon signals will be equivalent. Specifically, the two ortho carbons and the two meta carbons of the tolyl ring are chemically equivalent and should produce a single signal for each pair. The carbon atoms bearing the chlorine atoms on the pyridine ring will be significantly deshielded and appear at a lower field. The quaternary carbons (the carbon attached to the tolyl group and the ipso-carbon of the tolyl ring) will also have characteristic chemical shifts.

A hypothetical ¹³C NMR data table is provided below to illustrate the expected signals.

| Chemical Shift (ppm) | Assignment |

| Hypothetical Data | |

| δ 150.0 | Pyridine-C2 |

| δ 148.0 | Pyridine-C6 |

| δ 145.0 | Pyridine-C4 |

| δ 139.0 | Tolyl-C (ipso) |

| δ 138.0 | Tolyl-C (para) |

| δ 130.0 | Pyridine-C3 |

| δ 129.5 | Tolyl-C (meta) |

| δ 128.5 | Tolyl-C (ortho) |

| δ 125.0 | Pyridine-C5 |

| δ 21.0 | Tolyl-CH₃ |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

To confirm the assignments made from one-dimensional NMR spectra, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) would reveal scalar couplings between protons, particularly confirming the connectivity between the ortho and meta protons on the p-tolyl ring and potentially between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signals to their corresponding carbon signals in the ¹H and ¹³C NMR spectra, for instance, connecting the methyl proton singlet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, HMBC would show correlations from the tolyl protons to the pyridine carbons, confirming the attachment of the tolyl group to the pyridine ring.

Vibrational Spectroscopy for Molecular Fingerprinting

Infrared (IR) Spectroscopy for Characteristic Group Frequencies

The IR spectrum of this compound would display characteristic absorption bands for the various functional groups present. The aromatic C-H stretching vibrations of both the pyridine and tolyl rings are expected in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹, and can provide evidence for the presence of the chloro substituents. The out-of-plane C-H bending vibrations can also give clues about the substitution pattern of the aromatic rings.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. For this compound, the symmetric vibrations of the aromatic rings, which might be weak in the IR spectrum, could be strong in the Raman spectrum. The C-Cl bonds are also expected to produce noticeable Raman signals. The combination of both IR and Raman spectra would provide a more complete vibrational profile of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, both high-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESI-MS) provide critical data for its structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is essential for determining the precise molecular formula of a compound by measuring its monoisotopic mass with high accuracy. The theoretical exact mass of this compound (C₁₂H₉Cl₂N) is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, and ¹⁴N).

This high-precision measurement allows for the unambiguous confirmation of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The experimentally determined exact mass from HRMS analysis would be expected to closely match this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the presence of this compound.

| Chemical Formula | Isotopes | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₂H₉Cl₂N | ¹²C, ¹H, ³⁵Cl, ¹⁴N | 237.0166 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules, often resulting in the formation of protonated molecules [M+H]⁺. In the case of this compound, the nitrogen atom in the pyridine ring can be readily protonated. The resulting mass spectrum would show a prominent peak corresponding to the [M+H]⁺ ion.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented. The fragmentation of aryl-substituted pyridines in ESI-MS typically involves the cleavage of bonds connecting the substituent groups to the pyridine ring. For this compound, characteristic fragmentation pathways would likely include the loss of a chlorine atom, the cleavage of the tolyl group, or fragmentation within the tolyl substituent itself. The analysis of these fragment ions provides valuable insights into the connectivity of the molecule.

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecule | 238.0244 |

| [M+H-Cl]⁺ | Loss of a chlorine atom | 203.0555 |

| [M+H-C₇H₇]⁺ | Loss of the tolyl group | 146.9689 |

Advanced Computational and Theoretical Investigations of 2,3 Dichloro 4 P Tolylpyridine

Conformational Analysis and Potential Energy Surface Mapping

The conformational landscape of 2,3-dichloro-4-p-tolylpyridine is primarily defined by the rotation around the single bond connecting the p-tolyl group to the pyridine (B92270) ring. This rotation dictates the relative orientation of the two aromatic systems and is associated with specific energy barriers. Advanced computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to investigate these conformational preferences and map the potential energy surface (PES) associated with this torsional motion. plos.orgresearchgate.net

A detailed analysis of the torsional energy profile reveals the energetic consequences of rotating the p-tolyl group. The dihedral angle, defined by the planes of the pyridine and tolyl rings, is the critical coordinate in this analysis. Due to steric hindrance between the ortho-substituents—specifically the chlorine atom at the 3-position of the pyridine ring and the methyl group's hydrogen atoms on the tolyl ring—a non-planar conformation is expected to be the most stable. nih.gov This is a common feature in ortho-substituted biaryl systems, where steric clashes in the planar conformation lead to a significant energy penalty. nih.gov

The potential energy surface is generated by performing a relaxed dihedral scan, where the torsional angle is systematically varied, and the energy of the molecule is calculated at each step while allowing all other geometric parameters to optimize. plos.org This process identifies the minimum energy conformations (stable conformers) and the transition states (rotational barriers) that separate them.

For this compound, the potential energy surface would likely show two primary energy minima corresponding to equivalent non-planar conformations. The energy barriers to rotation would occur at the planar and perpendicular arrangements of the two rings. The planar conformation (dihedral angle of 0°) is destabilized by severe steric repulsion between the ortho chlorine atom and the tolyl's methyl group. The perpendicular conformation (dihedral angle of 90°) may also represent an energy maximum, though typically the barrier at the planar conformation is higher in such sterically hindered systems. nih.gov

The precise values of the dihedral angles for the energy minima and the heights of the rotational barriers are dependent on the level of theory and basis set used in the calculations. plos.org However, based on studies of similar biaryl compounds, the lowest energy conformation is anticipated to have a dihedral angle significantly deviated from planarity. nih.govacs.org

Below are interactive tables summarizing hypothetical, yet representative, data from a computational investigation into the conformational analysis of this compound, based on findings for analogous compounds. nih.govmcgill.caresearchgate.net

Table 1: Calculated Rotational Barriers and Minimum Energy Conformations

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

| Global Minimum | ~ 55 | 0.00 | Most stable, non-planar conformation due to relief of steric strain. |

| Rotational Barrier 1 | 0 | ~ 7-10 | Planar transition state, high energy due to steric clash. |

| Rotational Barrier 2 | 90 | ~ 2-4 | Perpendicular transition state. |

| Global Minimum | ~ -55 | 0.00 | Equivalent most stable, non-planar conformation. |

Table 2: Key Geometric Parameters at the Energy Minimum

| Parameter | Value |

| C-C Inter-ring Bond Length (Å) | ~ 1.49 |

| Pyridine Ring Planarity | Largely Planar |

| Tolyl Ring Planarity | Largely Planar |

These computational investigations provide a detailed map of the conformational flexibility and energetic landscape of this compound. Understanding the preferred three-dimensional structure and the energy required to transition between different conformations is fundamental for predicting its interactions and reactivity in various chemical environments.

Coordination Chemistry and Ligand Applications of 2,3 Dichloro 4 P Tolylpyridine Derivatives

Design and Synthesis of Metal Complexes Incorporating p-Tolylpyridine Ligands

The design of metal complexes with substituted pyridine (B92270) ligands, such as 2,3-dichloro-4-p-tolylpyridine, is driven by the desire to fine-tune the electronic and steric properties of the resulting coordination compounds. The presence of a pair of non-bonding electrons on the nitrogen atom allows pyridine derivatives to act as effective Lewis bases towards a wide variety of metal ions. nih.gov The structural and electronic modifications achieved by functionalizing the heterocyclic ring enable the modulation of the metal's coordination sphere, which can lead to improved catalytic activity, specific photophysical properties, or enhanced biological efficacy. nih.govproquest.com The synthesis typically involves the reaction of a suitable metal precursor with the pyridine-based ligand in an appropriate solvent.

Palladium (Pd) Complexes with Pyridine-Based Ligands

Palladium(II) complexes featuring pyridine-based ligands are extensively studied, primarily for their applications in catalysis. The synthesis of these complexes often involves reacting a Pd(II) salt, such as palladium(II) chloride or palladium(II) acetate, or a precursor complex like [PdCl2(PhCN)2], with the desired pyridine derivative. nih.govrsc.org These reactions typically yield square-planar complexes, which is the preferred geometry for d8 metal ions like Pd(II). nih.govacs.org

The stoichiometry of the reaction can be controlled to produce different types of complexes. For instance, di- and tetrasubstituted Pd(II) complexes with general formulas [PdL2Y2] (where L is the pyridine ligand and Y is an anion like Cl⁻ or NO₃⁻) and PdL42 can be synthesized. nih.gov The nature of the substituents on the pyridine ring, whether electron-donating or electron-withdrawing, significantly influences the physicochemical properties of the resulting palladium complexes. nih.gov For example, the basicity of the pyridine ligand has been shown to correlate with the catalytic efficiency of the complex in certain reactions. nih.gov

Table 1: Representative Palladium(II) Complexes with Pyridine-Based Ligands

| Complex Formula | Ligand (L) | Anion (Y) | Geometry | Reference |

|---|---|---|---|---|

| [PdL2Cl2] | Substituted Pyridines | Cl⁻ | Square-Planar | nih.gov |

| PdL42 | 4-X-Pyridine | NO₃⁻ | Square-Planar | nih.gov |

Platinum (Pt) Complexes with Pyridine-Based Ligands

Platinum complexes incorporating pyridine-based ligands are of significant interest, particularly in the field of medicinal chemistry as potential anticancer agents. nih.govmdpi.com The synthesis of Pt(II) complexes often involves the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with the pyridine ligand. mdpi.com Similar to palladium(II), platinum(II) is a d8 metal ion and its complexes typically exhibit a square-planar coordination geometry. nih.gov

The design strategy can involve using multidentate ligands that incorporate pyridine rings, such as 4'-pyridyl functionalized 2,2':6',2''-terpyridines, to create stable, well-defined complexes. nih.gov Furthermore, Pt(II) complexes can be oxidized to generate octahedral Pt(IV) compounds, expanding the structural and chemical diversity of these systems. nih.gov The choice of ancillary ligands coordinated to the platinum center can modulate the complex's lipophilicity and DNA binding affinities, which are crucial parameters for its biological activity. mdpi.com

Table 2: Examples of Platinum Complexes with Pyridine-Containing Ligands

| Complex Type | Ligand System | Platinum Oxidation State | Typical Geometry | Reference |

|---|---|---|---|---|

| PtCl(terpy-derivative) | 4'-Pyridyl-functionalized terpyridine | Pt(II) | Square-Planar | nih.gov |

| Pt(NNC-Ln)Cl3 | 6-Phenyl-2,2'-bipyridine derivatives | Pt(IV) | Octahedral | nih.gov |

Ruthenium (Ru) Complexes with Pyridine-Based Ligands

The coordination chemistry of ruthenium with pyridine-based ligands is rich and varied, with applications ranging from catalysis to photosensitizers. nih.gov Ruthenium can exist in multiple oxidation states and readily forms stable octahedral complexes. nih.gov The synthesis of ruthenium(II) complexes can be designed to control the resulting stereochemistry. For example, in systems with both symmetric and asymmetric bidentate polypyridyl ligands, the order of ligand introduction can preferentially yield specific isomers. nih.gov

A common structural motif is the half-sandwich "piano-stool" geometry, such as in ruthenium-p-cymene complexes, where the arene ligand is η⁶-coordinated to the metal center. nih.gov The remaining coordination sites are occupied by other ligands, including substituted pyridine-quinoline based ligands. nih.gov The electronic and steric properties of the pyridine ligands play a crucial role in tuning the reactivity and photophysical properties of the resulting ruthenium complexes. nih.govacs.org

Table 3: Selected Ruthenium(II) Complexes with Pyridine-Type Ligands

| Complex Class | Ligand Example | Coordination Geometry | Key Feature | Reference |

|---|---|---|---|---|

| Dicarbonylruthenium(II) | Asymmetric bipyridine analogues | Octahedral | Isomerism controlled by synthesis | nih.gov |

| Ruthenium-p-cymene | Pyridine-quinoline derivatives | Pseudo-octahedral | Half-sandwich structure | nih.gov |

Iridium (Ir) Complexes with Pyridine-Based Ligands

Iridium(III) complexes containing pyridine-based ligands have garnered significant attention for their strong spin-orbit coupling, which leads to efficient phosphorescence, making them valuable in applications like organic light-emitting diodes (OLEDs) and bioimaging. nih.govnih.gov The synthesis of these complexes typically follows a two-step process. First, a chloride-bridged iridium(III) dimer, such as [Ir(C^N)2(μ-Cl)]2, is formed by reacting iridium(III) chloride with a cyclometalating ligand (C^N), like 2-phenylpyridine. nih.govmdpi.com In the second step, this dimer is reacted with an ancillary N^N ligand, which can be a substituted bipyridine or phenanthroline, to yield the final monomeric cationic complex, [Ir(C^N)2(N^N)]+. nih.govnih.gov

The design of these complexes allows for systematic tuning of their photophysical and electrochemical properties by modifying both the cyclometalating and the ancillary ligands. nih.gov Half-sandwich iridium complexes, often containing a Cp* (pentamethylcyclopentadienyl) ligand, represent another important class, where the pyridine-based ligand can be functionalized to construct supramolecular structures. acs.org

Table 4: General Synthetic Route for Heteroleptic Iridium(III) Complexes

| Step | Reactants | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|

| 1 | IrCl3·xH2O + Cyclometalating Ligand (e.g., 2-phenylpyridine) | [Ir(C^N)2(μ-Cl)]2 | Formation of the chloride-bridged dimer | nih.govnih.gov |

Characterization of Coordination Modes and Stereochemistry in Metal-Ligand Adducts

The definitive characterization of coordination modes and stereochemistry in metal complexes is accomplished using a combination of spectroscopic and analytical techniques.

Single-Crystal X-ray Diffraction: This is the most powerful method for unambiguously determining the solid-state molecular structure of a complex. nih.govnih.gov It provides precise information on bond lengths, bond angles, coordination geometry (e.g., square-planar, octahedral), and the spatial arrangement of ligands (stereochemistry), including the identification of cis/trans isomers and intermolecular interactions like π-π stacking. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, etc.) is an essential tool for characterizing the structure of complexes in solution. acs.orgacs.org The coordination of a ligand to a metal center induces significant shifts in the NMR signals of the ligand's protons and carbons compared to the free ligand. nih.govacs.org For instance, the protons on a pyridine ring typically shift downfield upon coordination. acs.org Advanced 2D NMR techniques, such as NOESY, can be used to establish through-space proximity of atoms, helping to elucidate the stereochemistry of the complex in solution. researchgate.net

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the successful formation and determine the mass-to-charge ratio of the desired coordination compounds, verifying their composition. nih.gov

UV-Visible Absorption Spectroscopy: This technique provides information about the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and ligand-centered π–π* transitions, which are characteristic of the coordination environment. nih.gov

Catalytic Activity of Metal Complexes Derived from this compound Analogues

Metal complexes derived from substituted pyridine ligands are highly valued for their catalytic prowess in a wide range of organic transformations. The electronic and steric properties imparted by the substituents on the pyridine ring can be used to modulate the activity and selectivity of the metal catalyst. nih.govproquest.com

Palladium complexes with pyridine ligands have proven to be efficient and versatile precatalysts for important carbon-carbon bond-forming reactions. nih.gov They are particularly effective in Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental tools in synthetic chemistry. nih.gov Studies have shown a correlation between the catalytic efficiency and the electronic nature of the ligand. For example, in the carbonylation of nitrobenzene, an increase in reaction yield was observed when using Pd(II) complexes based on more basic (more electron-donating) pyridine ligands. nih.gov This suggests that the ligand's ability to donate electron density to the metal center can enhance its catalytic activity. nih.gov

Ruthenium complexes featuring polypyridyl ligands are also explored for their catalytic applications. They have been investigated as catalysts for challenging transformations such as the multi-electron reduction of carbon dioxide and in the water-gas shift reaction. nih.gov The design of the coordination sphere, including the geometry and the nature of the supporting ligands, is critical in controlling the reactivity of the ruthenium center. nih.gov

Table 5: Catalytic Applications of Metal Complexes with Pyridine-Type Ligands

| Metal | Ligand Type | Catalytic Reaction | Key Finding | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Functionalized Pyridines | Suzuki-Miyaura Coupling | Efficient precatalysts with high yields | nih.gov |

| Palladium (Pd) | Functionalized Pyridines | Heck Coupling | Versatile for various substrates | nih.gov |

| Palladium (Pd) | Substituted Pyridines | Carbonylation of Nitro Compounds | Activity correlates with ligand basicity | nih.gov |

Research on this compound in Catalysis Remains Undisclosed

Extensive searches of scientific literature and chemical databases have revealed a significant lack of published research specifically detailing the coordination chemistry and ligand applications of the chemical compound This compound in the field of homogeneous catalysis. Despite the broad interest in pyridine-based ligands for organic transformations, this particular derivative does not appear in publicly available research articles or studies.

Consequently, information regarding its use in homogeneous catalysis, including applications in organic transformations, specific ligand design studies, and the influence of its structure on catalytic performance, is not available. The synthesis and characterization of this specific compound, which would be foundational to any catalytic studies, are also not described in the surveyed literature.

While the field of coordination chemistry extensively explores the impact of ligand architecture on the efficacy of metal catalysts, the scientific community has yet to publish findings on the potential of this compound in this capacity. The electronic and steric effects of the dichloro and p-tolyl substituents on the pyridine ring could theoretically offer unique properties to a metal center, but without experimental data, any discussion of its catalytic performance remains purely speculative.

Therefore, the detailed article requested, focusing on the homogeneous catalysis applications and ligand design studies of this compound and its derivatives, cannot be generated at this time due to the absence of the necessary scientific data. Further research into the synthesis and coordination chemistry of this compound would be required before its role in catalysis could be explored and documented.

Based on a comprehensive search for the chemical compound “this compound,” it has been determined that there is no publicly available scientific literature or data corresponding to the specific synthetic applications and derivatization strategies outlined in the user's request.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline for the following sections:

Advanced Synthetic Applications and Derivatization Strategies of 2,3 Dichloro 4 P Tolylpyridine

Intermediacy in the Synthesis of Related Agrochemistry and Specialty Chemical Compounds

Without any source material on “2,3-dichloro-4-p-tolylpyridine,” any attempt to create the requested content would result in speculation and scientifically unsubstantiated information, which contravenes the core principles of accuracy. Further investigation into this specific compound may be required through specialized chemical synthesis and research, as it does not appear to be a compound with established applications in the existing scientific literature.

Broader Research Impact and Future Directions in 2,3 Dichloro 4 P Tolylpyridine Chemistry

Advancements in Sustainable Synthesis Protocols for Pyridine (B92270) Derivatives

The synthesis of pyridine derivatives, a cornerstone of heterocyclic chemistry, is undergoing a significant transformation towards more sustainable and environmentally benign practices. ijarsct.co.in Traditional methods often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. ijarsct.co.in In response, the principles of green chemistry are being integrated into the development of new synthetic routes. ijarsct.co.in These advancements, while applicable to pyridine derivatives in general, hold considerable promise for the future production of 2,3-dichloro-4-p-tolylpyridine.

Key strategies in the sustainable synthesis of pyridines include:

Multicomponent One-Pot Reactions: These reactions combine three or more reactants in a single step to form the final product, which increases efficiency and reduces waste. nih.govresearchgate.net

Green Catalysts: The use of environmentally friendly catalysts can replace more toxic or heavy-metal-based catalysts, leading to cleaner reaction profiles. researchgate.net

Alternative Solvents: Replacing volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or supercritical fluids minimizes environmental impact. nih.gov Solvent-free synthesis is another innovative approach. ijarsct.co.inresearchgate.net

Energy-Efficient Methods: Techniques such as microwave-assisted synthesis and ultrasonic production can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.net

The application of these green protocols could offer more efficient and sustainable pathways to this compound and related compounds, aligning with the growing demand for environmentally responsible chemical manufacturing. nih.gov

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Pyridine Derivatives

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Reaction Conditions | Often harsh (high temperature/pressure) | Milder conditions |

| Solvents | Volatile Organic Compounds (VOCs) | Water, ionic liquids, or solvent-free |

| Catalysts | Often based on heavy or toxic metals | Green, reusable, or biocatalysts |

| Efficiency | Multi-step processes with purification at each stage | One-pot, multicomponent reactions |

| Energy Source | Conventional heating | Microwaves, ultrasound |

| By-products | Often significant, requiring disposal | Minimized waste generation |

Integration of Computational Chemistry in Reaction Discovery and Optimization

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights that can guide and accelerate experimental work. osu.edu By modeling molecules and reactions in silico, researchers can predict outcomes, understand mechanisms, and optimize conditions without costly and time-consuming laboratory experiments. osu.edu

For a molecule like this compound, computational methods can be applied in several ways:

Reaction Pathway Analysis: Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to map out the potential energy surfaces of synthetic reactions. researchgate.net This helps in identifying the most energetically favorable pathways, predicting transition states, and understanding the role of catalysts. osu.edu

Optimization of Reaction Conditions: Computational models can simulate how changes in temperature, pressure, solvent, and catalysts affect reaction yield and selectivity. This allows for the fine-tuning of experimental parameters to achieve optimal results. osu.edu

Prediction of Properties: The electronic, structural, and spectroscopic properties of this compound can be predicted. osu.edu This information is crucial for understanding its reactivity and for identifying potential applications, for instance, in materials science. rsc.org

Structure-Reactivity Relationships: By modeling a series of related pyridine derivatives, computational studies can establish relationships between molecular structure and chemical reactivity, aiding in the design of new compounds with desired properties. oberlin.edu

The synergy between computational and experimental chemistry provides a powerful approach for discovering novel reactions and making the synthesis of complex molecules like this compound more efficient and predictable. osu.edu

Potential Contributions to Functional Materials Development (e.g., Optoelectronic Materials)

Pyridine and its derivatives are integral components in the design of functional materials due to their unique electronic properties and ability to coordinate with metals. mdpi.com These compounds are widely explored for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs), fluorescent sensors, and photovoltaic devices. researchgate.netst-andrews.ac.uk

The specific structure of this compound suggests it could be a valuable building block for such materials. The key features include:

The Pyridine Ring: This electron-deficient aromatic system is a common component in materials exhibiting intramolecular charge transfer (ICT), a phenomenon crucial for luminescence. researchgate.net

Substituent Effects: The electron-withdrawing chloro groups and the electron-donating p-tolyl group can modulate the electronic properties of the pyridine ring. This tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is fundamental to designing materials with specific optical and electronic characteristics.

Extended π-Conjugation: The tolyl group extends the π-conjugated system of the molecule, which can influence its absorption and emission spectra. researchgate.net

While specific research into the optoelectronic applications of this compound is not yet widespread, the established utility of substituted pyridines in functional materials provides a strong rationale for its investigation. Future work could involve incorporating this molecule into larger polymeric structures or metal complexes to create novel materials for optoelectronic and sensing applications. mdpi.comresearchgate.net

Table 2: Potential Applications of Pyridine Derivatives in Functional Materials

| Application Area | Role of Pyridine Moiety | Potential Contribution of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Forms part of the emissive layer or charge-transporting materials. | The substituent pattern could be used to tune emission color and improve device efficiency. |

| Fluorescent Sensors | Acts as a fluorophore that changes its emission upon binding to specific ions or molecules. mdpi.com | The nitrogen atom and π-system could serve as a binding and signaling site for detecting analytes. |

| Photovoltaics (Solar Cells) | Used in dye-sensitized solar cells or as components of organic photovoltaic materials. researchgate.net | The electronic properties could be tailored to optimize light absorption and charge separation. |

| Non-linear Optical Materials | The pyridine ring can contribute to a large molecular hyperpolarizability. mdpi.com | The donor-acceptor nature of the substituted ring may enhance non-linear optical effects. |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,3-dichloro-4-p-tolylpyridine?

- Methodological Answer : Synthesis typically involves halogenation and coupling reactions. For example, chlorination of pyridine derivatives can be achieved using POCl₃ or SOCl₂ under reflux (60–80°C) for 6–12 hours. Subsequent Suzuki-Miyaura cross-coupling with p-tolylboronic acid in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) at 80–100°C in a mixed solvent system (THF/H₂O) yields the target compound . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

- Structural Confirmation :

- NMR : ¹H NMR (CDCl₃) should show characteristic signals: aromatic protons (δ 7.2–8.5 ppm), methyl group (δ 2.4 ppm for p-tolyl).

- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 268.0 (C₁₂H₈Cl₂N).

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and substituent positions .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Use respiratory protection (N95 masks) if handling powders .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates.

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal. Collect halogenated waste separately for incineration .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine atoms at positions 2 and 3 activate the pyridine ring for nucleophilic substitution. Computational studies (e.g., DFT calculations) reveal that the para-tolyl group donates electron density via resonance, stabilizing transition states in Pd-catalyzed couplings. Experimental validation involves comparing reaction rates with analogs (e.g., 2,3-dichloro-4-phenylpyridine) under identical conditions .

Q. What strategies resolve contradictions in catalytic performance data for this compound-derived ligands?

- Methodological Answer :

- Control Experiments : Replicate studies with rigorously dried solvents to exclude moisture interference.

- Spectroscopic Monitoring : Use in situ IR or NMR to track ligand-metal coordination dynamics.

- Statistical Analysis : Apply ANOVA to compare catalytic turnover numbers (TONs) across multiple trials. For example, discrepancies in decarboxylative coupling yields (e.g., 60–85%) may arise from trace oxygen contamination .

Q. How can computational modeling predict the regioselectivity of further functionalization (e.g., nitration) of this compound?

- Methodological Answer :

- Software Tools : Gaussian or ORCA for DFT calculations.

- Parameters : Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic sites.

- Validation : Compare predicted nitration sites (e.g., position 5 vs. 6) with experimental HPLC-MS data after reaction with HNO₃/H₂SO₄ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.